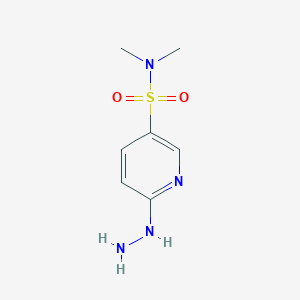

6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide

Description

6-Hydrazinyl-N,N-dimethylpyridine-3-sulfonamide (CAS 75710-97-3) is a pyridine derivative featuring a sulfonamide group at position 3, a hydrazinyl (-NH-NH₂) substituent at position 6, and two methyl groups attached to the sulfonamide nitrogen (C₇H₁₁N₃O₂S, MW 201.25) . This compound is synthesized via reactions involving hydrazine hydrate, as demonstrated in protocols for analogous pyridine-3-sulfonamides .

Structure

3D Structure

Properties

IUPAC Name |

6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2S/c1-11(2)14(12,13)6-3-4-7(10-8)9-5-6/h3-5H,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHBVHHXVVZKJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CN=C(C=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627836-81-1 | |

| Record name | 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide typically involves the reaction of 6-chloro-N,N-dimethylpyridine-3-sulfonamide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Azo or azoxy compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonamide group can interact with various biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Biological Activity

6-Hydrazinyl-N,N-dimethylpyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydrazine moiety attached to a dimethylpyridine ring and a sulfonamide functional group. This unique structure enables it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with active sites on enzymes, leading to enzyme inhibition. The sulfonamide group can also engage in hydrogen bonding with biological macromolecules, influencing their activity and stability.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes critical for various biological processes.

- Antimicrobial Activity : It shows potential against a range of microbial pathogens, possibly by disrupting metabolic pathways essential for microbial survival.

- Anticancer Properties : Preliminary studies indicate that it may exhibit antiproliferative effects against certain cancer cell lines .

Biological Activity Overview

Research has demonstrated that this compound possesses several biological activities:

- Antimicrobial Activity :

- Anticancer Activity :

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against common pathogens. The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong inhibitory effects.

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were synthesized and tested for antiproliferative activity. Compounds with specific modifications showed enhanced selectivity and potency against the H460 cancer cell line, suggesting structural modifications could optimize therapeutic efficacy .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of the pyridine core followed by hydrazine substitution. Key steps include:

- Sulfonamide formation : Reacting pyridine derivatives with dimethylamine and sulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C, 12–24 hours) .

- Hydrazine introduction : Substitution at the 6-position using hydrazine hydrate (60–80°C, ethanol solvent, 6–8 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

- Optimization Tips : Adjust solvent polarity (e.g., acetonitrile for faster kinetics) and monitor intermediates via TLC (Rf values: 0.3–0.5 in ethyl acetate) .

Q. How can the structure of 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide be confirmed experimentally?

- Analytical Workflow :

- NMR : -NMR should show singlet peaks for dimethyl groups (δ 2.8–3.1 ppm) and hydrazinyl NH (δ 4.5–5.0 ppm, broad). -NMR confirms sulfonamide carbonyl (δ 165–170 ppm) .

- X-ray Crystallography : Resolve bond angles and torsional strain in the pyridine-sulfonamide linkage (e.g., C–S–N bond angles ~105°) .

- Mass Spectrometry : ESI-MS m/z calculated for CHNOS: 228.07 (observed: 228.1 ± 0.2) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Screening Strategies :

- Antimicrobial Testing : Broth microdilution (MIC against S. aureus and E. coli; 24–48 hours, 37°C) .

- Enzyme Inhibition : Dose-response curves for carbonic anhydrase isoforms (IC determination via stopped-flow spectroscopy) .

- Cytotoxicity : MTT assay in HEK-293 cells (48-hour exposure, EC > 100 µM indicates low toxicity) .

Advanced Research Questions

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

- Case Example : Discrepancies in IC values for carbonic anhydrase inhibition may arise from:

- Protonation states : Adjust buffer pH (6.5–7.5) to match physiological conditions .

- Hydrazine tautomerism : Use -labeled NMR to track hydrazinyl group dynamics .

Q. What computational methods are effective for predicting binding modes with biological targets?

- Protocol :

- Docking : AutoDock Vina or Schrödinger Suite (PDB: 1MXZ for carbonic anhydrase) .

- MD Simulations : GROMACS (20 ns trajectories, AMBER force field) to assess hydrazine-water interactions .

- Key Parameters : Binding free energy (ΔG ≤ −8 kcal/mol), hydrogen bonds with Thr199/Glu106 residues .

Q. How can reaction scalability be improved without compromising purity?

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.